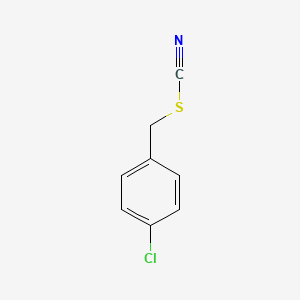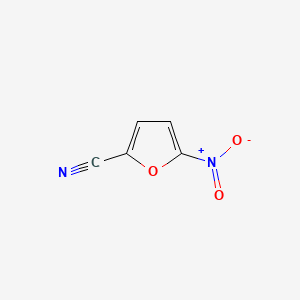
Thiocyanic acid, 4-chlorobenzyl ester
Vue d'ensemble
Description
Synthesis Analysis
CBTC can be synthesized via various methods, including the reaction of 4-chlorobenzyl alcohol with thiocyanic acid in the presence of an acid catalyst. The resulting product is then purified using standard laboratory techniques such as distillation and chromatography.Molecular Structure Analysis
The chemical structure of CBTC consists of a thiocyanate group (-C≡N) and a 4-chlorobenzyl group (-C6H4Cl) attached to a central carbon atom via an ester bond (-COO-).Chemical Reactions Analysis
Thiocyanic acid, the parent compound of CBTC, has been observed spectroscopically . The salts and esters of thiocyanic acid are known as thiocyanates . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group .Physical And Chemical Properties Analysis
CBTC is a colorless to yellowish liquid with a molecular formula of C8H6ClNS. It has a molecular weight of 187.65 g/mol and a boiling point of 272°C. CBTC is soluble in organic solvents such as ethyl acetate, methanol, and chloroform.Applications De Recherche Scientifique
Synthesis and Labeling
1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, labeled with 14C at its urea group, was synthesized starting from potassium cyanide-14C. This process involved various intermediates including potassium thiocyanate-14C and 4-chlorobenzyl-thiocyanate-14C. The conditions for isomerization of 4-chlorobenzyl-thiocyanate-14C to 4-chlorobenzyl-isothiocyanate-14C were studied in detail, highlighting its potential in synthesis and labeling applications (Esses-Reiter & Reiter, 1981).
Organic Chemistry Education
An experiment suitable for organic chemistry students involves the preparation and molecular rearrangement of thiocyanic acid, 2-methylene-1,3-propanediyl ester, which rearranges readily at 65–90°C. The progress of this reaction is tracked by proton NMR, demonstrating its application in organic chemistry education and research (Emerson, Steinberg, & Titus, 2005).
Chemical Reactions and Derivatives
Research on isotrithiocyanuric acid derivatives revealed that a by-product isolated from the reaction of p-chlorobenzyl chloride with potassium thiocyanate could be used to synthesize various derivatives with potential chemical applications. These derivatives included isotrithiocyanuric acid ester and mono-p-chlorobenzyl isotrithiocyanurate (Garmaise, 1966).
Lubricating Oil Composition
A method for producing an alkyl amine salt of thiocyanic acid with enhanced load-carrying properties when used in synthetic ester lubricating oils was developed. This process involved reacting an alkyl amine with ammonium thiocyanate at elevated temperatures and has implications in synthetic ester oil compositions (Moerdijk, 1988).
Safety And Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVXZQSGKZLSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174934 | |
| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyanic acid, 4-chlorobenzyl ester | |
CAS RN |
2082-64-6 | |
| Record name | (4-Chlorophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorbenzylthiocyanat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















